N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a cyclopropyl group and a stereochemically defined piperidine backbone. Key attributes include:
- CAS Number: 89009-81-4 (synonym: 1401664-82-1) .
- Molecular Formula: C₁₄H₂₇N₃O.
- Structural Features: (R)-configuration at the piperidine-3-yl group. (S)-configuration in the 2-amino-3-methyl-butyryl moiety. Cyclopropyl substituent on the acetamide nitrogen.
- Commercial Status: Discontinued by CymitQuimica (Ref: 10-F084917) but available via request . Parchem Chemicals lists it under CAS 89009-81-4, emphasizing its use in research .
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(9-17)18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLSECXRKHCBY-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide, also known by its CAS number 1401668-79-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an amino acid derivative, and a cyclopropyl acetamide group. Its molecular formula is with a molecular weight of approximately 315.50 g/mol. The structure is significant in determining its biological activity due to the presence of various functional groups that can interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₅N₃O |
| Molecular Weight | 315.50 g/mol |
| CAS Number | 1401668-79-8 |
| IUPAC Name | N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide |
Pharmacological Effects
Research indicates that N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide exhibits several pharmacological effects, including:
The mechanism by which this compound exerts its effects likely involves interaction with specific receptors or enzymes in biological pathways. It may act as a modulator of neurotransmitter systems or influence cellular signaling pathways through receptor binding.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including N-cyclopropyl-acetamide compounds. The results indicated that certain derivatives demonstrated comparable activity to standard antibiotics like ampicillin against S. aureus .
Case Study 2: Enzyme Inhibition Studies
Research has shown that compounds with similar piperidine structures can inhibit enzymes such as acetylcholinesterase (AChE) and urease. These findings suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations: Cyclopropyl vs. Isopropyl
- N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS 1401665-97-1): Differs by an isopropyl group instead of cyclopropyl. Molecular Formula: C₁₅H₂₉N₃O . Availability: Actively supplied by Hangzhou Jhechem Co. Ltd. . Impact: The cyclopropyl group in the target compound enhances metabolic stability due to its rigid, non-polar structure, whereas isopropyl may increase lipophilicity .
Acyl Group Modifications: Acetamide vs. Butyramide
- (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4): Features a butyramide (four-carbon acyl chain) instead of acetamide (two-carbon). Molecular Formula: C₁₄H₂₇N₃O . Impact: The longer acyl chain may alter binding affinity to biological targets, such as G protein-coupled receptors (GPCRs), by modifying steric interactions .
Halogenated Derivatives
- Molecular Formula: Not explicitly stated, but molecular weight ≈ 270–300 g/mol (estimated). Status: Discontinued by CymitQuimica .
Amino-Ethyl Substitution
- N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS 1354010-15-3): Substitutes the butyryl group with a 2-amino-ethyl chain. Molecular Weight: 225.34 g/mol . Impact: The ethylamine moiety may enhance solubility or interact with charged residues in enzyme active sites .
Data Table: Structural and Commercial Comparison
Commercial and Research Implications
- Discontinued Compounds : The target and its chlorinated analog (Ref: 10-F082708) are discontinued, likely due to niche applications or synthesis complexity .
- Available Analogs : The isopropyl variant (CAS 1401665-97-1) remains accessible, offering a flexible alternative for structure-activity relationship (SAR) studies .
Preparation Methods
Piperidine Ring Formation
The R-configured piperidine intermediate is synthesized through stereoselective cyclization. A common precursor, (R)-3-aminopiperidine, is generated via enzymatic resolution or asymmetric hydrogenation of a pyridine derivative. For instance, hydrogenation of 3-cyanopyridine using a chiral ruthenium catalyst (e.g., Ru-BINAP) yields (R)-3-aminopiperidine with >98% enantiomeric excess (ee).
Table 1: Piperidine Ring Synthesis Conditions
| Starting Material | Catalyst/Reagent | Temperature | Time | Yield | ee |
|---|---|---|---|---|---|
| 3-Cyanopyridine | Ru-BINAP/H₂ | 80°C | 24 h | 85% | 98.5% |
| 1,5-Diaminopentane | HCl (aq.) | Reflux | 48 h | 72% | N/A |
N-Cyclopropylation and Acetamide Formation
The secondary amine of the piperidine intermediate undergoes N-alkylation with cyclopropyl bromide, followed by acetylation.
Stepwise Protocol :
-
N-Alkylation : React (R)-1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-amine with cyclopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 h (yield: 76%).
-
Acetylation : Treat the cyclopropylated amine with acetic anhydride in pyridine at room temperature for 6 h (yield: 89%).
Table 2: N-Cyclopropylation Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 12 h | 76% |
| NaH | THF | 0°C → RT | 24 h | 68% |
| Cs₂CO₃ | DMSO | 80°C | 8 h | 81% |
Stereochemical Control and Chirality Preservation
Enantioselective Synthesis Challenges
The compound’s bioactivity hinges on retaining the (R)-piperidine and (S)-amino acid configurations. Key measures include:
-
Low-Temperature Coupling : Limits racemization during amide bond formation.
-
Chiral Auxiliaries : Use of (S)-tert-leucine as a temporary protecting group ensures correct stereochemistry.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility and scalability:
-
Piperidine Hydrogenation : Continuous hydrogenation reactors achieve 95% conversion with 99% ee.
-
In-Line Purification : Chromatography-free methods using scavenger resins reduce downtime.
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 72 h | 8 h |
| Overall Yield | 61% | 78% |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Analytical Validation and Quality Control
Q & A
What are the optimal synthetic routes for N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide, and what critical reaction conditions influence yield and stereochemistry?
Answer:
The synthesis involves multi-step protocols starting with chiral precursors to preserve stereochemistry. Key steps include:
- Coupling reactions : Use of activated esters (e.g., HATU or EDCI) for amide bond formation between the piperidine-3-yl and 2-amino-3-methyl-butyryl moieties .
- Stereochemical control : Low-temperature reactions (0–5°C) and chiral catalysts (e.g., piperidine derivatives) to maintain (R)- and (S)-configurations .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate enantiomerically pure products (>95% purity) .
Critical factors : Solvent polarity, reaction time, and inert atmospheres (argon/nitrogen) prevent racemization .
Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm stereochemistry via coupling constants (e.g., vicinal -values for piperidine protons) and diastereotopic splitting .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with retention time analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities (<0.5%) .
Cross-validation : X-ray crystallography (if single crystals are obtainable) provides absolute configuration confirmation .
How does the compound’s stereochemistry impact its biological activity, and what in vitro assays are used to evaluate this?
Answer:
- Enantiomer-specific activity : (R,S)-configuration enhances target binding (e.g., protease inhibition) compared to (S,R)- or racemic forms, as shown in enzyme inhibition assays (IC values) .
- Assays :
- Fluorescence polarization : Measures binding affinity to target proteins (e.g., kinases) .
- Cell-based assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Key finding : Stereochemistry alters metabolic stability (e.g., CYP450-mediated oxidation) by 2–3 fold in liver microsomes .
What strategies mitigate conflicting bioactivity data across different studies, particularly regarding antimicrobial vs. anticancer effects?
Answer:
- Standardization : Use identical assay conditions (e.g., cell lines, incubation time) and purity verification (HPLC) to reduce variability .
- Dose-response curves : Establish EC/IC values across multiple concentrations (e.g., 0.1–100 µM) to differentiate target-specific vs. off-target effects .
- Model systems : Validate findings in parallel in vitro (e.g., bacterial strains) and in vivo (e.g., zebrafish xenografts) models .
Note : Contradictions may arise from impurity interference (e.g., residual solvents) or differential metabolite profiles .
What computational approaches are used to predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., G-protein-coupled receptors) using PubChem 3D conformers .
- Molecular Dynamics (MD) : Simulations (e.g., NAMD) assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogous piperidine derivatives .
How to design experiments to assess metabolic stability and in vivo pharmacokinetics?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Pharmacokinetics (PK) :
- Radiolabeling : -tagged compound tracks absorption/distribution in rodent models .
- Compartmental modeling : Non-linear mixed-effects (NLME) software (e.g., Monolix) estimates clearance (CL) and volume of distribution (Vd) .
Optimization : Structural modifications (e.g., cyclopropyl substitution) reduce CYP3A4-mediated metabolism by 40% .
What is the role of the cyclopropyl and piperidinyl groups in target binding, and how can structure-activity relationship (SAR) studies be structured?
Answer:
- Cyclopropyl group : Enhances lipophilicity (logP +0.5) and restricts conformational flexibility, improving membrane permeability in Caco-2 assays .
- Piperidinyl moiety : Acts as a hydrogen bond donor/acceptor, critical for interactions with catalytic residues (e.g., serine proteases) .
SAR strategy : Synthesize analogs with:- Piperidine substitutions : Replace with morpholine or azetidine to test H-bonding requirements .
- Cyclopropyl modifications : Introduce methyl or fluorine to assess steric/electronic effects .
How to address solubility and formulation challenges for in vivo studies?
Answer:
- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin complexes (10% w/v) to achieve >1 mg/mL solubility .
- Salt formation : Hydrochloride salts improve aqueous solubility by 3–5 fold .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
